
2-(2-Chlorophenoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)oxane is an organic compound that belongs to the class of chlorophenoxy derivatives It is characterized by the presence of a chlorophenyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)oxane typically involves the reaction of 2-chlorophenol with an appropriate oxane precursor. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with an oxirane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenoxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various functionalized phenoxy oxanes .
Aplicaciones Científicas De Investigación
2-(2-Chlorophenoxy)oxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenoxy)oxane involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context. For example, in herbicidal applications, it may interfere with plant hormone pathways, leading to growth inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with multiple chlorine substitutions on the phenoxy ring.
Uniqueness
2-(2-Chlorophenoxy)oxane is unique due to its specific substitution pattern and the presence of the oxane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Propiedades
Número CAS |
91427-36-0 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)oxane |
InChI |
InChI=1S/C11H13ClO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 |
Clave InChI |
IKETWESZSSNBOG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


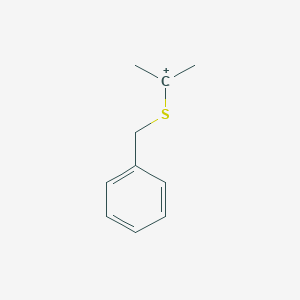
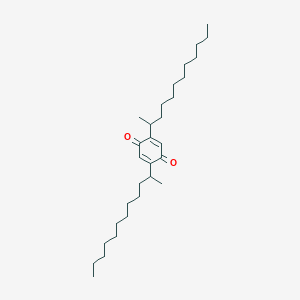
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)

![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
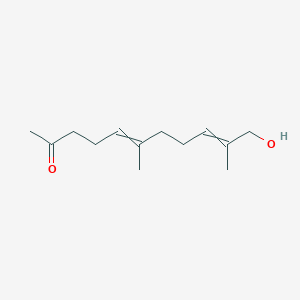
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)

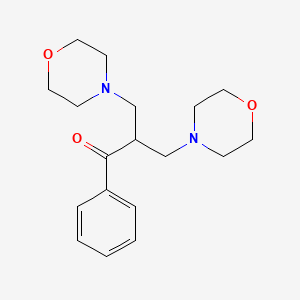
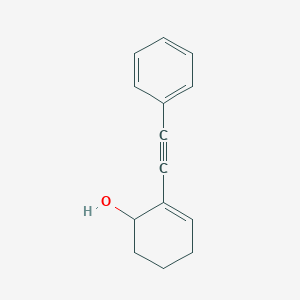
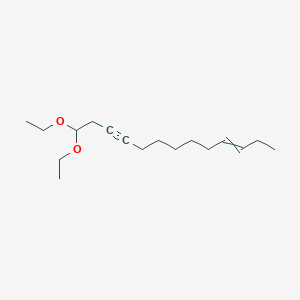
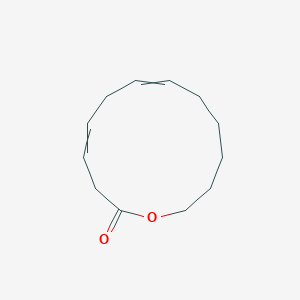
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
